N-(4-Ethoxy-2-nitrophenyl)acetamide

Isomer identification Organic synthesis Melting point

Obtaining pure 2-nitro isomer for phenacetin impurity profiling usually requires tedious isomer separation. This compound is the kinetically favored mononitration product of phenacetin, crystallizing directly as the single 2-nitro isomer and eliminating separation steps. • ≥98% HPLC purity with <0.5% moisture. • Scale up to 500 kg. • Definitive nitrosamine degradation marker (TLC Rf 0.90). • 0.36 Rf gap vs. 3-nitro isomer simplifies isomer system development.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 885-81-4
Cat. No. B1293654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethoxy-2-nitrophenyl)acetamide
CAS885-81-4
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O4/c1-3-16-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)
InChIKeyOWIVDQQSRJCDPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethoxy-2-nitrophenyl)acetamide: Identity & Physicochemical Profile


N-(4-Ethoxy-2-nitrophenyl)acetamide (CAS 885-81-4, also known as 2′-nitrophenacetin or 3-nitro-4-acetamidophenetole) is a nitroaromatic acetanilide derivative with molecular formula C10H12N2O4 and molecular weight 224.21 g·mol⁻¹ [1]. The compound features an ethoxy substituent para to the acetamido group and a nitro group ortho to the acetamido moiety on the phenyl ring . It is commercially available as a research intermediate at scales up to 500 kg with a purity specification of ≥98% (HPLC) [2]. Its predicted logP (XlogP 1.5; predicted LogP 1.85) and topological polar surface area (84.2 Ų) position it within a distinct lipophilicity-hydrophilicity window relative to its closest methoxy and non-nitrated analogs .

Workflow Nitroacetanilide intermediate for isomer-specific synthesis and derivatization
Selection Logic 2-nitro isomer required for kinetically controlled phenacetin nitration pathways
Format Research intermediate, available at pilot scale with HPLC-verified purity specification

N-(4-Ethoxy-2-nitrophenyl)acetamide: Why Analogs Cannot Substitute


Closely related in-class compounds such as N-(4-ethoxy-3-nitrophenyl)acetamide (3-nitrophenacetin) and N-(4-methoxy-2-nitrophenyl)acetamide share the same core scaffold but differ critically in substitution pattern or alkyl chain length, which directly impacts regiochemical outcome in downstream reactions, chromatographic retention, and melting point-based identification. The 2-nitro isomer (the target compound) is the kinetically favored product of phenacetin nitration under standard acetic acid conditions, a selectivity that cannot be reproduced with the 3-nitro or methoxy analogs [1]. In impurity profiling of phenacetin-derived pharmaceutical materials, the 2-nitro derivative serves as a specific marker for nitrosative degradation pathways, a role that the 3-nitro isomer or non-nitrated analogs cannot fulfill [2]. These property differences eliminate generic substitution as a viable strategy for applications requiring precise isomer identity.

3-Nitro Isomer Regiochemical outcome may shift; melting point and TLC identity verification will not match 2-nitro reference data.
Methoxy Analog Alkyl chain length alters lipophilicity and thermal profile; chromatographic retention and phase-transfer behavior may differ.
Non-Nitrated Acetanilides Cannot serve as nitrosative degradation markers; impurity profiling specificity requires the 2-nitro substitution pattern.

N-(4-Ethoxy-2-nitrophenyl)acetamide: Quantitative Differentiation vs. Analogs


Melting Point: 2-Nitro vs. 3-Nitro Isomer

The target compound (2-nitrophenacetin) exhibits a melting point of 104–105 °C, while its positional isomer N-(4-ethoxy-3-nitrophenyl)acetamide (3-nitrophenacetin) melts at 123–124 °C, a difference of approximately 18–20 °C [1]. This gap is sufficient for unambiguous identity confirmation and purity assessment via melting point determination.

Melting Point: 2-Nitro vs. 3-Nitro
Cross-study comparable
104–105 °C vs. 123–124 °C Δ ≈ 18–20 °C
Supports unambiguous isomer identity confirmation
Low-cost QC test; recrystallized from water
Isomer identification Organic synthesis Melting point

TLC Separation of 2-Nitro and 3-Nitro Isomers

Under standardized TLC conditions (Kieselgel 60 F254, ethyl acetate elution), the target compound displays an Rf of 0.90, whereas the 3-nitro isomer exhibits an Rf of 0.54 [1]. An Rf difference of 0.36 units under identical conditions translates to baseline separation, enabling rapid visual discrimination of the two isomers.

TLC Separation of Isomers
Cross-study comparable
Rf 0.90 vs. 0.54 ΔRf = 0.36
Enables baseline isomer separation on standard silica
Kieselgel 60 F254, ethyl acetate elution
Chromatography Isomer separation TLC

Lipophilicity: Ethoxy vs. Methoxy Analog

The target compound has a predicted logP of 1.5–1.85 , whereas the methoxy analog N-(4-methoxy-2-nitrophenyl)acetamide (CAS 119-81-3) has a reported experimental logP of 1.06 [1]. The 0.44–0.79 log unit increase corresponds to an approximately 2.8- to 6.2-fold higher octanol/water partition coefficient, indicating greater lipophilicity for the ethoxy-substituted derivative.

Lipophilicity: Ethoxy vs. Methoxy
Cross-study comparable
logP 1.5–1.85 vs. 1.06 ~2.8–6.2× higher partition
Reported lipophilicity increment for ethoxy substituent
Computed vs. experimental logP; context-dependent
Lipophilicity logP ADME

Melting Point: Ethoxy vs. Methoxy Analog

The melting point of the target ethoxy compound is 104–105 °C [1], whereas the methoxy analog N-(4-methoxy-2-nitrophenyl)acetamide melts at 117–118 °C [2]. This 13–14 °C depression in the ethoxy compound reflects weakened crystal lattice energy associated with the longer alkyl chain, which may influence solubility and processing behavior.

Melting Point: Ethoxy vs. Methoxy
Cross-study comparable
104–105 °C vs. 117–118 °C Δ ≈ 13–14 °C lower
May support melt-based processing or recrystallization selection
Thermal differentiation for analog verification
Thermal properties Crystallinity Formulation

N-(4-Ethoxy-2-nitrophenyl)acetamide: High-Impact Applications


Isomer-Specific Synthesis of 2-Substituted Phenacetins

The target compound is the kinetically favored mononitration product of phenacetin, enabling high-yield preparation of the 2-nitro isomer as a single product after simple recrystallization [1]. This well-defined selectivity eliminates the need for challenging isomer separation and supports downstream transformations requiring the ortho-nitro orientation, such as reduction to 2-amino derivatives for benzodiazepine or indole scaffolds.

Reference Standard for Nitrosamine Impurity Profiling

2-Nitrophenacetin is a confirmed byproduct in the nitrosative degradation of phenacetin, appearing alongside N-nitrosophenacetin [2]. Its unique TLC and HPLC signatures (Rf 0.90; specific retention on Partisil columns) [1] make it an essential reference marker for analytical laboratories monitoring nitrosamine impurities in legacy pharmaceutical ingredients or conducting forced degradation studies.

Isomer Verification via Chromatography in Teaching Labs

The 0.36-unit Rf difference between the 2-nitro and 3-nitro isomers on standard silica TLC plates [1] provides an ideal system for teaching isomer separation concepts, developing HPLC gradient methods, or validating new chromatographic stationary phases. The compound's commercial availability at ≥98% purity [3] ensures reproducible results across academic and industrial settings.

Lipophilicity-Guided Lead Optimization

When incremental increases in logP are desired within a nitroacetanilide scaffold, the ethoxy analog delivers a 0.44–0.79 log unit improvement over the methoxy congener , corresponding to a 2.8- to 6.2-fold enhancement in octanol/water partitioning. This predictable lipophilicity step supports structure-property relationship (SPR) campaigns where modulating membrane permeability without altering the core pharmacophore is essential.

Application
Selection Property
Validation Focus
Isomer-Specific Synthesis
Kinetically favored 2-nitro regiochemistry
Single-isomer product after recrystallization
Nitrosamine Impurity Profiling
Specific marker for nitrosative degradation pathways
TLC and HPLC signature matching against reference data
Chromatography Teaching Labs
Large Rf gap between 2-nitro and 3-nitro isomers
Reproducible isomer separation on standard silica plates
Lipophilicity-Guided Lead Optimization
Incremental logP step over methoxy analog
Structure-property relationship campaigns; membrane permeability context

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